molecular formula C12H14N4OS2 B5550820 6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B5550820
M. Wt: 294.4 g/mol
InChI Key: GRKPTAZFUDXPFM-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a useful research compound. Its molecular formula is C12H14N4OS2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.06090343 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activities and Pharmaceutical Applications

  • A study conducted by Imamoto et al. (2012) demonstrated the use of tert-butylmethylphosphino groups in ligands for the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, when used in rhodium complexes, showed excellent enantioselectivities and high catalytic activities, facilitating the efficient preparation of several chiral pharmaceutical ingredients, implying the potential utility of related compounds in catalysis and drug synthesis (Imamoto et al., 2012).

Antimicrobial and Antitumor Activities

  • Holla et al. (1999) reported the synthesis of new biologically active thiadiazolotriazinones, exhibiting comparable antibacterial activity to nitrofurazone and moderate antitumor activity against a panel of 60 tumor cell lines (Holla et al., 1999).
  • Another study by Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones with moderate mosquito-larvicidal and antibacterial activities, suggesting their potential as drug candidates for bacterial pathogens and malaria vector control (Castelino et al., 2014).

Synthetic Methodologies and Chemical Properties

  • Ivanov et al. (2017) explored the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, presenting new methods for obtaining 8-halo-substituted derivatives, highlighting the versatility of triazine derivatives in synthetic chemistry (Ivanov et al., 2017).

Applications in Cell Differentiation

  • Linder et al. (2018) outlined the synthesis of structural analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid with potential cardiogenetic activity. This research demonstrates the utility of triazine derivatives in developing compounds with potential biological applications (Linder et al., 2018).

Properties

IUPAC Name

6-tert-butyl-3-sulfanylidene-4-[(E)-thiophen-2-ylmethylideneamino]-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-12(2,3)9-10(17)16(11(18)15-14-9)13-7-8-5-4-6-19-8/h4-7H,1-3H3,(H,15,18)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKPTAZFUDXPFM-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=S)N(C1=O)N=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NNC(=S)N(C1=O)/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.